Voxtalisib
Overview
Description
Mechanism of Action
Target of Action
Voxtalisib, also known as SAR245409 or XL765, is a drug that acts as a dual inhibitor of the kinase enzymes phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) . These enzymes play a critical role in cell survival, growth, and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation. The B-cell receptor (BCR) signaling pathway, which plays a key role in the survival of normal B lymphocytes, is also affected. Signaling through the BCR is mediated in part by the activation of PI3K .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using UPLC-MS/MS technology . After oral administration, this compound shows a good linear relationship in the concentration range of 1–2000 ng/ml . The intra-day and inter-day precisions for this compound were 7.5–18.7% and 13.0–16.6%, respectively, and the accuracies were in the ranges of −14.0–2.0% and −7.2–3.1%, respectively .
Result of Action
This compound’s action results in the inhibition of cell proliferation and promotion of cell apoptosis .
Biochemical Analysis
Biochemical Properties
Voxtalisib plays a crucial role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. These enzymes are integral to the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. This compound interacts with all four class I PI3Ks (p110α, p110β, p110γ, and p110δ) and mTOR, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets, thereby impeding the signaling cascade essential for tumor cell survival and proliferation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting the PI3K/AKT/mTOR pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in glioblastoma cells, this compound has been shown to inhibit the phosphorylation of PI3K and mTOR effectors, leading to reduced tumor cell viability . Additionally, this compound enhances the radiosensitivity of cancer cells, making them more susceptible to radiation therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively binding to the adenosine triphosphate (ATP) binding sites of PI3K and mTOR. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their downstream targets. The inhibition of PI3K and mTOR disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. This compound also induces changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours in primary chronic lymphocytic leukemia cells . The stability and degradation of this compound have been studied using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology, which has shown that this compound remains stable and effective over a specified period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been administered at a dose of 5 mg/kg, and its pharmacokinetic profile has been studied using UPLC-MS/MS technology . Higher doses of this compound have been associated with increased therapeutic effects, but also with potential toxic or adverse effects. For instance, in clinical trials, the maximum tolerated dose of this compound was determined to be 50 mg twice daily or 90 mg once daily .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to reduced cell viability and increased apoptosis. The metabolic pathways affected by this compound include those involved in glucose metabolism, protein synthesis, and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the plasma, where it exerts its inhibitory effects on PI3K and mTOR. The pharmacokinetic analysis of this compound in rat plasma has shown that it is effectively distributed and remains stable over time . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes. This compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Voxtalisib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Voxtalisib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with different substituents .
Scientific Research Applications
Voxtalisib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: this compound is employed in cellular and molecular biology research to investigate its effects on cell growth, proliferation, and apoptosis.
Medicine: Clinical trials are ongoing to evaluate this compound’s efficacy in treating various cancers. It is also studied for its potential in combination therapies with other anticancer agents.
Industry: this compound is used in the pharmaceutical industry for drug development and optimization .
Comparison with Similar Compounds
Buparlisib: Another phosphatidylinositol 3-kinase inhibitor used in cancer research.
Everolimus: A mechanistic target of rapamycin inhibitor used in cancer therapy.
Temsirolimus: Similar to Everolimus, it inhibits mechanistic target of rapamycin and is used in cancer treatment.
Uniqueness of Voxtalisib: this compound is unique in its dual inhibition of both phosphatidylinositol 3-kinase and mechanistic target of rapamycin, making it a potent and versatile compound in cancer research. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these enzymes .
Properties
IUPAC Name |
2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYDLZMTYDBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025755 | |
Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934493-76-2 | |
Record name | Voxtalisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voxtalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOXTALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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